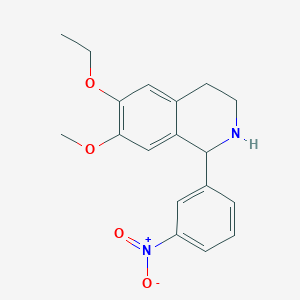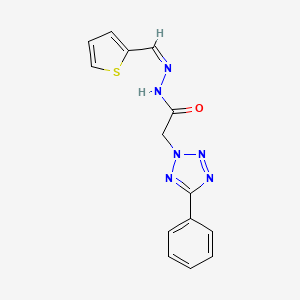![molecular formula C17H13Cl2N3OS B5297384 N-(2,4-dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)thio]acetamide](/img/structure/B5297384.png)
N-(2,4-dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)thio]acetamide, commonly known as Dimebolin, is a synthetic compound that has been extensively studied for its potential therapeutic effects. It was originally developed as an antihistamine, but later studies revealed its potential as a neuroprotective and cognitive-enhancing agent.
Mechanism of Action
The exact mechanism of action of Dimebolin is not fully understood, but it is thought to involve modulation of neurotransmitter systems in the brain. It has been shown to enhance cholinergic neurotransmission, increase dopamine release, and inhibit NMDA receptors. Dimebolin also has antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Dimebolin has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase glucose metabolism in the brain, enhance mitochondrial function, and reduce oxidative stress. Dimebolin has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuroplasticity and cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using Dimebolin in lab experiments is its well-established synthesis method and relatively low cost. Dimebolin has also been shown to have a wide range of potential therapeutic effects, making it a versatile tool for studying various neurological and psychiatric disorders. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.
Future Directions
There are a number of potential future directions for research on Dimebolin. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a cognitive enhancer, particularly in individuals with cognitive impairment. Further research is also needed to fully understand the mechanism of action and potential side effects of Dimebolin. Overall, Dimebolin has shown great promise as a therapeutic agent and warrants further investigation.
Synthesis Methods
Dimebolin can be synthesized by reacting 2,4-dichlorophenylacetonitrile with 4-methylphthalazin-1-amine in the presence of sodium hydride and carbon disulfide. The resulting intermediate is then treated with thioacetic acid to yield the final product. The synthesis method has been well established and is relatively straightforward.
Scientific Research Applications
Dimebolin has been extensively studied for its potential therapeutic effects in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and schizophrenia. It has been shown to have neuroprotective effects, enhance cognitive function, and improve memory retention in animal models. Dimebolin has also been investigated for its potential as a treatment for drug addiction and alcoholism.
properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(4-methylphthalazin-1-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3OS/c1-10-12-4-2-3-5-13(12)17(22-21-10)24-9-16(23)20-15-7-6-11(18)8-14(15)19/h2-8H,9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZYFKZBNOSZES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-3-[1-cyano-2-(3-phenoxyphenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5297318.png)
![(4R)-4-(4-{[{[(4-fluorophenyl)amino]carbonyl}(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5297328.png)
![methyl 4-{[3-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5297330.png)
![N-(3,5-difluorophenyl)-N'-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5297337.png)

![2-[4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5297355.png)

![1-[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-1-oxopropan-2-ol](/img/structure/B5297371.png)
![(4R)-4-{4-[({[(3-chloro-4-methylphenyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide hydrochloride](/img/structure/B5297374.png)

![N-(3-chlorophenyl)-N'-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5297389.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5297399.png)
![2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B5297406.png)
![N,N-diethyl-4-{[4-hydroxy-1-(3-methoxypropyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}benzenesulfonamide](/img/structure/B5297407.png)